molecular formula C7H12N2 B3353808 6-Azaspiro[2.5]oct-5-EN-5-amine CAS No. 566151-54-0

6-Azaspiro[2.5]oct-5-EN-5-amine

Cat. No. B3353808
CAS RN: 566151-54-0
M. Wt: 124.18 g/mol
InChI Key: NWTQDKWILGCZMF-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]oct-5-EN-5-amine is a chemical compound . It’s important to note that products containing this compound are for research and development use only, may not be edible, and may not be used on human beings unless specifically described otherwise .


Synthesis Analysis

The synthesis of 6-Azaspiro[2.5]oct-5-EN-5-amine has been a topic of interest in recent years. For example, asymmetric total synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been developed . Another approach involved annulation of the cyclopentane ring .


Molecular Structure Analysis

The molecular structure of 6-Azaspiro[2.5]oct-5-EN-5-amine is represented by the linear formula C7H14ClN .


Chemical Reactions Analysis

The chemical reactions involving 6-Azaspiro[2.5]oct-5-EN-5-amine are complex and varied. For instance, one of the approaches to synthesize this compound involved annulation of the cyclopentane ring .


Physical And Chemical Properties Analysis

6-Azaspiro[2.5]oct-5-EN-5-amine is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The safety information for 6-Azaspiro[2.5]oct-5-EN-5-amine indicates that it may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for the study and application of 6-Azaspiro[2.5]oct-5-EN-5-amine are promising. For instance, it is the starting material for the in-development tuberculosis treatment TBI-223 . The continued clinical trials, eventual market uptake, and global affordability of this important drug candidate will be contingent on a low-cost, scalable route to the API .

properties

IUPAC Name

6-azaspiro[2.5]oct-6-en-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-5-7(1-2-7)3-4-9-6/h1-5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQDKWILGCZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN=C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453302
Record name 6-AZASPIRO[2.5]OCT-5-EN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

566151-54-0
Record name 6-AZASPIRO[2.5]OCT-5-EN-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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